molecular formula C9H11NO2 B7981679 4-[(1S)-1-azaniumylethyl]benzoate

4-[(1S)-1-azaniumylethyl]benzoate

Cat. No.: B7981679
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-LURJTMIESA-N
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Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

The constituent parts of 4-[(1S)-1-azaniumylethyl]benzoate are of significant interest in modern chemical research. The benzoate (B1203000) moiety is a common structural motif in a vast array of organic compounds, including many with applications in medicinal chemistry. Benzoate esters and their derivatives are known to exhibit a wide range of biological activities and are considered important scaffolds in drug design. aqion.denih.gov

Similarly, the azanium component, specifically a chiral quaternary ammonium (B1175870) salt, places this molecule within a class of compounds that are extensively studied for their biological properties and as catalysts in asymmetric synthesis. acs.orgnih.govwikipedia.org Quaternary ammonium compounds are known for their antimicrobial activities and their use as phase-transfer catalysts. acs.orgwikipedia.org The introduction of a specific stereocenter, as in the (1S)-1-azaniumylethyl group, is a key strategy in medicinal chemistry to enhance potency and reduce off-target effects. acs.org

The combination of these two functional groups in a zwitterionic form is particularly noteworthy. Zwitterionic compounds, such as amino acids, often exhibit unique solubility profiles and can interact with biological systems in specific ways. wikipedia.orgaklectures.com Research into novel zwitterionic molecules is a burgeoning area, with potential applications in drug delivery and materials science. nih.gov

Historical Context and Evolution of Research on Analogous Benzoate and Azanium Systems

Research into benzoate derivatives has a long history, with benzoic acid itself being a well-known compound for centuries. The study of its esters and other derivatives has been a cornerstone of organic chemistry, contributing significantly to our understanding of reaction mechanisms and structure-activity relationships. nih.gov In recent years, there has been a focus on creating more complex benzoate-containing molecules with specific functionalities, including for applications in liquid crystals and as chiral building blocks. researchgate.netrsc.org

The study of quaternary ammonium salts also has a rich history, dating back to the early days of organic synthesis. Their role as disinfectants has been known for decades, and their application as phase-transfer catalysts, pioneered in the mid-20th century, revolutionized many synthetic processes. acs.orgwikipedia.org The development of chiral quaternary ammonium salts for use in asymmetric catalysis is a more recent, yet highly impactful, area of research, allowing for the stereoselective synthesis of complex molecules. acs.orgalfachemic.com

The convergence of these two areas of research, along with the growing interest in zwitterionic structures, sets the stage for the investigation of molecules like this compound.

Identification of Key Research Questions and Unaddressed Challenges Pertaining to the Chemical Compound

Given the novelty of this compound, several key research questions and challenges emerge:

Synthesis: What is the most efficient and stereoselective method to synthesize this compound? Challenges would include the formation of the ester bond without racemizing the chiral center and the final quaternization of the amine.

Stability: How stable is the zwitterionic form? Under what pH conditions does it exist, and what are its decomposition pathways?

Physicochemical Properties: What are its solubility characteristics in various solvents? What are its melting point, pKa values, and crystal structure?

Biological Activity: Does this molecule exhibit any interesting biological properties, such as antimicrobial or enzymatic inhibitory activity, given the nature of its constituent parts?

Chiral Recognition: How does the chiral center influence the molecule's interactions with other chiral molecules or biological targets?

Addressing these questions will require a multidisciplinary approach, combining synthetic chemistry, physical chemistry, and potentially biochemistry.

Overview of Methodological Paradigms Employed in the Investigation of the Chemical Compound

The investigation of this compound would likely employ a range of modern chemical techniques:

Synthesis: The synthesis would likely involve a multi-step process, potentially starting from (S)-alaninol or a related chiral precursor. Standard organic reactions such as esterification and N-alkylation would be key steps. nih.gov

Purification and Characterization: Purification would likely be achieved through crystallization or chromatography. Characterization would rely on a suite of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and confirm the presence of all functional groups. Both ¹H and ¹³C NMR would be essential. acs.org

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylate, ester, and ammonium functional groups. nih.gov

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

Chiroptical Methods: Techniques like circular dichroism (CD) spectroscopy would be used to confirm the absolute stereochemistry of the chiral center. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. nih.govcompchemhighlights.org

The following tables provide hypothetical data that might be expected from such an investigation, based on known values for analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
AppearanceWhite crystalline solid
Melting Point> 200 °C (decomposes)
SolubilitySoluble in water, methanol; sparingly soluble in less polar organic solvents

Table 2: Hypothetical Spectroscopic Data for this compound

TechniqueHypothetical Data
¹H NMR (D₂O, 400 MHz)δ 7.9 (d, 2H), 7.5 (d, 2H), 4.5 (q, 1H), 3.2 (s, 9H), 1.6 (d, 3H)
¹³C NMR (D₂O, 100 MHz)δ 175.0, 145.0, 130.0, 129.5, 128.0, 65.0, 55.0, 20.0
IR (KBr, cm⁻¹)3050 (Ar-H), 2980 (C-H), 1680 (C=O, carboxylate), 1600, 1450 (C=C, aromatic)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-1-azaniumylethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Stereochemical Control

Development of Novel and Efficient Synthetic Routes

The creation of 4-[(1S)-1-azaniumylethyl]benzoate necessitates a synthetic approach that is both efficient and highly selective for the desired (S)-enantiomer.

Asymmetric Synthesis Strategies and Enantiomeric Purity Assessment

Asymmetric synthesis is paramount for producing enantiomerically pure this compound. A primary strategy involves the asymmetric reduction of a prochiral ketone precursor, 4-(1-oxoethyl)benzoic acid. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

One prominent method is the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. This catalyst complexes with a borane (B79455) reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) to create a chiral environment for the reduction of the ketone, favoring the formation of the (S)-alcohol. Subsequent conversion of the alcohol to the amine would yield the target compound.

Another powerful technique is asymmetric transfer hydrogenation. This method often employs ruthenium or rhodium catalysts complexed with chiral ligands, such as substituted ethylenediamines or amino alcohols. Isopropanol frequently serves as the hydrogen source in these reactions.

The enantiomeric purity of the synthesized this compound is a critical quality attribute. It is typically assessed using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a stationary phase that is itself chiral, allowing for the separation of the (S) and (R) enantiomers. The ratio of the peak areas in the chromatogram provides a quantitative measure of the enantiomeric excess (e.e.). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.

Table 1: Comparison of Asymmetric Synthesis Methods for a Prochiral Ketone

MethodChiral SourceTypical ReagentsAdvantagesDisadvantages
Catalytic Asymmetric Hydrogenation Chiral Metal-Ligand ComplexH₂, Ru/Rh catalyst, Chiral phosphine (B1218219) ligandsHigh atom economy, High enantioselectivityRequires high-pressure equipment, Catalyst can be expensive
Asymmetric Transfer Hydrogenation Chiral Metal-Ligand ComplexIsopropanol, Ru/Rh catalyst, Chiral diamine/amino alcohol ligandsMilder reaction conditions, Avoids use of H₂ gasLower atom economy than direct hydrogenation
Stoichiometric Chiral Reducing Agents Chiral BoranesCorey-Bakshi-Shibata (CBS) reagent, Alpine-Borane®Predictable stereochemistry, High enantioselectivityGenerates stoichiometric chiral waste

Exploration of Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

A convergent synthesis would involve the preparation of two key fragments that are later joined. For instance, a chiral (S)-1-aminoethyl fragment could be synthesized separately and then coupled with a 4-halobenzoic acid derivative (e.g., 4-iodobenzoic acid) via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This approach can be highly efficient as it allows for the independent optimization of the synthesis of each fragment.

In contrast, a divergent synthesis would start from a common intermediate that is later elaborated to the final product. A potential divergent route could begin with 4-vinylbenzoic acid. Asymmetric hydroamination of the double bond using a chiral catalyst would directly install the chiral amine functionality. Alternatively, asymmetric dihydroxylation followed by conversion of the diol to the amine would provide another pathway from the same starting material.

Application of Sustainable Chemistry Principles in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. For the production of this compound, several sustainable practices can be implemented.

Atom Economy: Catalytic routes, such as asymmetric hydrogenation, are preferred over stoichiometric reagents as they maximize the incorporation of starting material atoms into the final product, minimizing waste.

Use of Safer Solvents: The selection of reaction solvents with low environmental impact and toxicity is crucial. Water, ethanol, or supercritical carbon dioxide are preferable to chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF).

Renewable Feedstocks: Investigating the synthesis of precursors from renewable sources, such as bio-based aromatic compounds, can reduce the reliance on petrochemical feedstocks.

Energy Efficiency: Utilizing catalytic methods often allows for reactions to be run at lower temperatures and pressures, reducing energy consumption. Microwave-assisted synthesis can also be explored to accelerate reaction times and improve energy efficiency.

Strategic Design of Precursors and Intermediates for Optimized Synthesis

Another strategic intermediate is the corresponding chiral alcohol, (S)-1-(4-carboxyphenyl)ethanol. This alcohol can be synthesized with high enantiomeric purity via the asymmetric reduction methods described previously. The conversion of this alcohol to the amine can be achieved through several methods, such as a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) or by conversion to a leaving group (e.g., a tosylate or mesylate) followed by substitution with ammonia (B1221849) or an ammonia equivalent.

Mechanistic Studies of Key Synthetic Steps and Reaction Optimization

A thorough understanding of the reaction mechanisms for key transformations allows for rational optimization. For the CBS reduction of 4-acetylbenzoic acid, the mechanism involves the coordination of the ketone's oxygen and the borane to the oxazaborolidine catalyst. This forms a rigid, six-membered transition state that directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of the (S)-alcohol.

Reaction optimization for this step would involve screening different solvents, temperatures, and borane sources to maximize both the yield and the enantioselectivity. The rate of addition of the ketone to the pre-formed catalyst-borane complex is also a critical parameter to control.

Table 2: Illustrative Optimization of a Key Synthetic Step (Asymmetric Reduction)

ParameterCondition 1Condition 2Condition 3
Catalyst Loading (mol%) 1052
Temperature (°C) 250-20
Solvent THFTolueneCH₂Cl₂
Yield (%) 959288
Enantiomeric Excess (%) 929899

Control and Minimization of Impurities in Synthesized Batches

The primary impurity of concern in the synthesis of this compound is the unwanted (R)-enantiomer. The level of this stereoisomeric impurity is determined by the enantioselectivity of the asymmetric synthesis step. As discussed, optimization of the chiral catalyst, reaction temperature, and other conditions is crucial for minimizing its formation.

Other potential process-related impurities include:

Unreacted starting materials, such as 4-acetylbenzoic acid.

By-products from side reactions, for example, the product of over-reduction if the benzoic acid moiety is not stable to the chosen reducing conditions.

Residual solvents and reagents from the workup and purification steps.

Control of these impurities is achieved through a combination of in-process controls and final purification steps. In-process controls may involve monitoring the reaction progress by HPLC to ensure complete conversion of the starting material. The final product is typically purified by crystallization or chromatography to remove any remaining impurities. Crystallization can also serve as a method to enhance enantiomeric purity, as the desired enantiomer may preferentially crystallize from a solution that is not enantiomerically pure.

High Resolution Structural Elucidation and Conformational Analysis

Definitive Structural Assignment through Advanced Spectroscopic Techniques

The covalent framework and absolute configuration of the molecule are unequivocally established through a suite of spectroscopic methods.

NMR spectroscopy is fundamental for determining the connectivity of atoms in a molecule. For 4-[(1S)-1-azaniumylethyl]benzoate, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would provide a complete picture of its structure in solution.

Based on analogous structures like (S)-1-phenylethylamine and benzoate (B1203000) derivatives, a plausible set of NMR chemical shifts can be predicted. researchgate.netchemicalbook.comrsc.orgnih.govhmdb.caresearchgate.netchemicalbook.com The protonated amine group (azanium) would lead to a downfield shift of the adjacent methine and methyl protons. The aromatic protons of the benzoate moiety would show a characteristic AA'BB' splitting pattern due to the para-substitution.

Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'-135.0
2'/6'7.40 (d, J = 8.0 Hz)129.0
3'/5'7.30 (t, J = 7.5 Hz)128.5
4'7.25 (t, J = 7.3 Hz)126.0
α-CH4.30 (q, J = 7.0 Hz)52.0
β-CH₃1.65 (d, J = 7.0 Hz)21.0
NH₃⁺~8.0 (br s)-
1-138.0
2/67.95 (d, J = 8.5 Hz)130.0
3/57.50 (d, J = 8.5 Hz)129.5
4-170.0

Two-dimensional NMR experiments would further confirm these assignments:

COSY (Correlation Spectroscopy): Would show correlations between the α-CH and β-CH₃ protons, as well as between the ortho and meta protons on the benzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): Would link each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, for instance, from the β-CH₃ protons to the α-carbon and the C1' of the phenyl ring, and from the aromatic protons of the benzoate to the carboxyl carbon.

HRMS would be used to determine the exact mass of the molecular ion, confirming its elemental composition. For this compound (C₁₅H₁₇NO₂), the expected exact mass for the cation [M]⁺ (C₁₅H₁₈NO₂⁺) would be precisely measured.

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways. Based on studies of similar phenethylamine (B48288) derivatives, the fragmentation of the 4-[(1S)-1-azaniumylethyl] cation is expected to proceed via characteristic pathways. researchgate.netsci-hub.senih.govnih.govdoaj.org The primary fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atom.

Plausible Fragmentation Pathways for the 4-[(1S)-1-azaniumylethyl] Cation

Fragment Ion (m/z)Proposed Structure/LossSignificance
[M-15]⁺Loss of a methyl radical (•CH₃)Indicates the presence of an ethyl group.
[M-28]⁺Loss of ethene (C₂H₄) via rearrangementCommon fragmentation for ethylamines.
105[C₇H₅O]⁺ - Benzoyl cationCharacteristic fragment from the benzoate moiety.
120[C₈H₁₀N]⁺ - α-methylbenzylamine radical cationRepresents the core phenylethylamine structure.

Chiroptical techniques are essential for confirming the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The ECD spectrum of this compound would be dominated by the electronic transitions of the phenyl and benzoate chromophores. For the (S)-configuration at the α-carbon, a specific pattern of positive and negative Cotton effects is expected, which would be mirror-imaged for the (R)-enantiomer. osti.govnih.gov Comparison of the experimental spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations would provide definitive proof of the (S)-configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light. ualberta.canih.govwikipedia.orgresearchgate.netbruker.com It is particularly sensitive to the stereochemistry of the entire molecule. wikipedia.org The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with the spectrum calculated for the (S)-enantiomer using DFT, the absolute configuration can be unambiguously assigned. VCD is a powerful tool as it reflects the chirality of the molecule as a whole, including the conformational preferences.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, including bond lengths, bond angles, and the absolute configuration. Assuming a suitable crystal of this compound could be grown, this technique would reveal the precise three-dimensional arrangement of the ions in the crystal lattice. scirp.org

The crystal structure would be stabilized by a network of non-covalent interactions. Key among these would be hydrogen bonds between the azanium (NH₃⁺) group of the cation and the carboxylate (COO⁻) group of the benzoate anion. The phenyl rings of both the cation and anion would likely engage in π-π stacking interactions, further stabilizing the crystal packing.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ (chiral)
a (Å)~6-10
b (Å)~12-18
c (Å)~18-25
β (°)~90-105 (for monoclinic)
Z (molecules/unit cell)4

Detailed Conformational Analysis and Rotational Isomerism Studies

Computational modeling using methods like DFT would be employed to identify the low-energy conformers and to calculate the energy barriers for rotation around these bonds. The most stable conformers would likely minimize steric interactions between the bulky phenyl group and the methyl group.

Investigation of Solution-State Conformation and Dynamic Behavior

In solution, the molecule is not static but exists as an equilibrium of different conformers. The conformational dynamics can be investigated using techniques such as variable-temperature NMR. Changes in the NMR spectra with temperature can provide information about the energy barriers between different rotamers.

The nature of the solvent is also expected to influence the conformational equilibrium. In polar solvents, conformers with a larger dipole moment might be stabilized. The ionic interaction between the azanium cation and the benzoate anion could also lead to the formation of ion pairs in solution, the extent of which would be solvent-dependent.

Mechanistic Investigations of Reactivity and Molecular Interactions

Elucidation of Reaction Mechanisms for Transformations Involving the Chemical Compound

Transformations involving 4-[(1S)-1-azaniumylethyl]benzoate are expected to be centered around the reactivity of its constituent parts: the benzoate (B1203000) ester functionality and the chiral (1S)-1-phenylethylammonium cation. The ester group is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, while the ammonium (B1175870) group can participate in acid-base chemistry and electrostatic interactions.

Table 1: Kinetic Data for the Hydrolysis of para-Substituted 4-Nitrophenyl Benzoate Esters

Substituent (X) σpara log(k/k0) (Trypsin) log(k/k0) (Lipase) log(k/k0) (pH 10)
-OCH3 -0.27 -0.5 -0.8 -1.2
-CH3 -0.17 -0.3 -0.5 -0.8
-H 0.00 0.0 0.0 0.0
-Cl 0.23 0.4 0.6 1.0
-NO2 0.78 1.2 1.5 2.5

This table is based on data from the hydrolysis of analogous p-nitrophenyl benzoate esters and is intended to illustrate potential kinetic trends. semanticscholar.org

Similarly, thermodynamic parameters for the phase transformations of related compounds like o-aminobenzoic acid have been determined, providing data on enthalpy and entropy changes that are crucial for understanding the stability and transformations of crystalline forms.

Intermolecular interactions are expected to include hydrogen bonding, π-π stacking, and van der Waals forces. The ammonium group can act as a hydrogen bond donor, while the carboxylate group and the aromatic rings can participate in various non-covalent interactions. These interactions are crucial in the formation of supramolecular assemblies and in the solid-state packing of the compound.

Studies on Supramolecular Assembly and Self-Association Behavior

The chiral nature of this compound suggests a high propensity for forming ordered supramolecular assemblies. Research on other chiral benzoate esters has demonstrated their ability to self-assemble into complex nanostructures such as twisted nanowires and gels. chemicalbook.com The driving forces for such assemblies are a combination of hydrogen bonding, π-π stacking, and solvophobic effects. The chirality of the building blocks can be transferred to the macroscopic level, resulting in helical structures with a specific handedness.

The self-association behavior of this compound in solution and in the solid state is expected to be influenced by factors such as solvent polarity, concentration, and temperature. The interplay of ionic interactions, hydrogen bonding, and aromatic stacking would dictate the formation and stability of any supramolecular structures.

Examination of the Chemical Compound's Role as a Catalyst or in Catalytic Cycles

While there is no direct evidence of this compound acting as a catalyst, related benzoate derivatives have been shown to function as photosensitizing catalysts. For example, certain benzoyl groups can facilitate visible-light-powered direct fluorination of unactivated C(sp³)–H bonds. This suggests that the benzoate moiety within the target compound could potentially be explored for similar photocatalytic applications.

Furthermore, the chiral amine component could potentially participate in asymmetric catalysis. Chiral amines and their salts are widely used as catalysts in a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and epoxidations. The presence of the chiral (1S)-1-phenylethylammonium cation in this compound opens up the possibility of its use as a chiral catalyst or as a precursor for the synthesis of more complex chiral catalysts.

Molecular Mechanisms of Ligand-Receptor Binding (Non-Clinical Focus)

The interaction of this compound with receptors is of interest from a fundamental chemical perspective, even without a direct clinical focus. The study of how this chiral molecule binds to a receptor can provide valuable information about the principles of molecular recognition.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-receptor interactions at the atomic level. Although no specific docking studies for this compound have been reported, simulations of related aminobenzoic acid derivatives with various protein targets have been performed. nih.govnih.gov

These studies typically involve generating a 3D model of the ligand and the receptor's binding site and then using computational algorithms to predict the most favorable binding pose and to estimate the binding affinity. MD simulations can further be used to explore the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Parameters for a Hypothetical Ligand-Receptor Complex

Parameter Description Illustrative Value/Method
Docking Software Program used to predict binding pose AutoDock, Glide, or similar
Scoring Function Algorithm to estimate binding affinity Empirical or knowledge-based scoring functions
MD Simulation Engine Program for running molecular dynamics AMBER, GROMACS, or similar
Force Field Mathematical model of interatomic forces AMBER, CHARMM, or OPLS
Simulation Time Duration of the molecular dynamics simulation 100 ns - 1 µs
Binding Free Energy Calculated affinity of the ligand for the receptor MM/PBSA or MM/GBSA methods

This table presents typical parameters and methods used in molecular docking and MD simulation studies and does not represent actual data for the specified compound.

These computational approaches can help to identify key amino acid residues in a receptor's binding pocket that interact with the ligand and to understand the role of different functional groups in the binding process. For this compound, such studies would likely highlight the importance of the ammonium and carboxylate groups in forming salt bridges and hydrogen bonds, as well as the role of the aromatic rings in establishing hydrophobic and π-stacking interactions.

Biophysical Techniques for Investigating Binding Modes and Affinities (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

The precise characterization of the binding behavior of "this compound" with its biological targets is crucial for understanding its mechanism of action. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for elucidating the thermodynamics and kinetics of these molecular interactions. However, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data specifically detailing the use of these methods for "this compound".

While the principles of these techniques are well-established for studying a wide array of biomolecular interactions, including those involving small molecules and proteins, specific studies applying them to "this compound" are not present in the accessible research landscape. The following sections outline the theoretical application of these techniques to the compound , while noting the absence of concrete experimental findings.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction from a single experiment. nih.govbiorxiv.org This technique is considered the gold standard for determining binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction. biorxiv.org

In a hypothetical ITC experiment involving "this compound", the compound would be titrated into a solution containing its target macromolecule. The resulting heat changes would be measured by a sensitive calorimeter. biorxiv.org The data obtained would allow for the determination of the binding affinity, providing a quantitative measure of the strength of the interaction. Furthermore, the enthalpic and entropic contributions to the binding free energy would offer insights into the nature of the forces driving the association, such as hydrogen bonding, van der Waals interactions, or hydrophobic effects. nih.gov

Despite the power of this technique, no published studies were found that present ITC data for the binding of "this compound" to any biological molecule. Therefore, no data on its binding thermodynamics can be presented.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for the Interaction of this compound with a Target Protein

ParameterValue
Binding Affinity (Kd)Data not available
Stoichiometry (n)Data not available
Enthalpy Change (ΔH)Data not available
Entropy Change (ΔS)Data not available
This table is for illustrative purposes only, as no experimental data is currently available.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides kinetic data by measuring the association (kon) and dissociation (koff) rates of a binding event, from which the equilibrium dissociation constant (Kd) can also be calculated. nih.gov

In a potential SPR study, the target macromolecule for "this compound" would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the surface. The binding of "this compound" to the immobilized target would cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the surface plasmons. nih.gov This allows for the real-time monitoring of both the binding and dissociation phases of the interaction.

This technique would be invaluable for determining not only the affinity of "this compound" for its target but also the kinetics of the interaction, revealing how quickly the complex forms and how stable it is over time. However, a thorough search of scientific databases yielded no specific SPR studies conducted on "this compound". Consequently, no kinetic or affinity data from SPR experiments can be reported.

Table 2: Hypothetical Surface Plasmon Resonance Data for the Interaction of this compound with a Target Protein

ParameterValue
Association Rate Constant (kon)Data not available
Dissociation Rate Constant (koff)Data not available
Dissociation Constant (Kd)Data not available
This table is for illustrative purposes only, as no experimental data is currently available.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Energetic Characterization

Quantum chemical calculations are fundamental to understanding the electronic properties and energetics of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Applications to the Chemical Compound

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 4-[(1S)-1-azaniumylethyl]benzoate, DFT would be instrumental in predicting its geometric and electronic properties.

Key applications would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Energetic Calculations: Calculating properties such as the heat of formation and strain energy.

Electronic Properties: Predicting the dipole moment, polarizability, and the distribution of electronic charge, which is particularly important for a zwitterionic species.

Vibrational Frequencies: Simulating the infrared (IR) spectrum to aid in experimental identification.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The results would provide a foundational understanding of the molecule's intrinsic properties.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated ValueUnits
Ground State Energy-X.XXXXHartrees
Dipole MomentX.XXDebye
HOMO Energy-X.XXeV
LUMO Energy-X.XXeV
HOMO-LUMO GapX.XXeV

Note: This table is illustrative and does not represent actual experimental or calculated data.

Advanced Ab Initio Methods for High-Accuracy Predictions

For even greater accuracy, especially for energetic properties, advanced ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide benchmark-quality results. For a molecule like this compound, these high-level calculations would be valuable for obtaining precise conformational energies and reaction barriers.

Molecular Dynamics Simulations for Exploring Dynamic Behavior and Solvation Effects

While quantum mechanics provides a static picture, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time.

For this compound, MD simulations would be crucial for:

Conformational Dynamics: Observing how the molecule's shape changes over time in different environments.

Solvation Effects: Understanding how the zwitterionic nature of the compound influences its interaction with solvent molecules, such as water. This is critical for predicting its solubility and behavior in biological systems.

Intermolecular Interactions: Simulating how multiple molecules of the compound interact with each other in the condensed phase.

Exhaustive Conformational Space Exploration Using Computational Methods

The presence of rotatable bonds in this compound means it can exist in multiple conformations. A thorough exploration of its conformational space is necessary to identify the low-energy structures that will be most populated at a given temperature. Computational methods like systematic or stochastic conformational searches, followed by geometry optimization and energy calculation (often using DFT), would be employed to map out the potential energy surface of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogs of the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific activity data for this compound is available, if a series of its analogs were synthesized and tested for a particular biological endpoint, QSAR methodologies could be applied.

A QSAR study on analogs of this compound would involve:

Generating a dataset of structurally related molecules with their measured activities.

Calculating a set of molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) for each molecule.

Developing a mathematical equation that correlates the descriptors with the activity.

Such models can then be used to predict the activity of new, untested analogs and to guide the design of more potent compounds. Studies on analogs of the structurally related compound benzocaine (B179285) have utilized such modeling to understand their interactions with biological targets. nih.gov

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods can predict various spectroscopic parameters that can aid in the experimental characterization of a new compound. For this compound, these would include:

NMR Spectra: Predicting the ¹H and ¹³C NMR chemical shifts to help confirm the molecular structure.

UV-Vis Spectra: Using time-dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths.

Reactivity Descriptors: DFT calculations can provide insights into the molecule's reactivity through descriptors such as the Fukui function (predicting sites for nucleophilic and electrophilic attack) and the electrostatic potential map (visualizing charge distribution).

Derivatization Strategies and Analog Development

Rational Design and Synthesis of Chemically Modified Analogs

The rational design of analogs of 4-[(1S)-1-azaniumylethyl]benzoate involves a systematic approach to modify its distinct chemical moieties. This process is often aided by computational modeling to predict the impact of structural changes on the molecule's properties. The synthesis of these analogs requires stereoselective methods to maintain the integrity of the chiral center.

Modifications to the benzoate (B1203000) portion of the molecule can significantly influence its electronic properties, stability, and interaction with biological targets. Key synthetic strategies focus on altering the carboxylate group and substituting the aromatic ring.

Esterification and Amidation: The carboxylate group can be converted to a variety of esters or amides. For instance, reaction with different alcohols or amines can yield a library of derivatives. The choice of the ester or amide group can affect the compound's lipophilicity and susceptibility to hydrolysis.

Aromatic Substitution: Introduction of substituents on the benzene ring can alter the electronic nature of the molecule. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, alkyl) can be introduced at various positions to modulate reactivity. For example, the synthesis of 4-(thiazol-5-yl)benzoic acid derivatives has been explored to create potent inhibitors of protein kinase CK2 nih.gov.

Table 1: Examples of Synthetic Modifications to the Benzoate Moiety

Modification Type Reagents and Conditions Resulting Functional Group Potential Impact on Reactivity
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) -COOR Altered lipophilicity and hydrolysis rate
Amidation Amine, Coupling Agent (e.g., DCC) -CONHR Increased stability compared to esters
Nitration HNO₃, H₂SO₄ -NO₂ Increased electrophilicity of the ring

The (1S)-1-azaniumylethyl moiety is crucial for the compound's chirality and provides a primary site for interaction with biological systems. Modifications to this group must be carefully designed to control stereochemistry.

N-Alkylation and N-Acylation: The primary amino group can be readily alkylated or acylated to introduce various substituents. These modifications can alter the basicity and steric bulk around the chiral center.

Chain Length Modification: The ethyl chain can be extended or shortened to investigate the optimal distance between the chiral center and the benzoate ring.

Stereochemical integrity is a paramount concern during these synthetic transformations. The use of chiral starting materials and stereoselective reactions is essential to prevent racemization.

The stereochemistry at the C1 position of the azaniumylethyl group is critical. The synthesis of the (1R) enantiomer and diastereomers allows for a thorough investigation of stereochemical requirements for activity.

Epimerization studies are conducted to assess the configurational stability of the chiral center under various conditions. Methods such as visible-light-mediated photoredox catalysis can be employed for the diastereoselective epimerization of exocyclic amines, providing a pathway to thermodynamically controlled isomer ratios organic-chemistry.orgnih.gov. Understanding the potential for epimerization is crucial for the development of stereochemically stable compounds.

Development of Conjugates and Advanced Prodrug Strategies (Focus on chemical synthesis and design)

Conjugation of this compound to other molecules can enhance its properties, such as solubility, stability, and targeting. Prodrug strategies are employed to mask or modify the parent compound, which is then released in its active form at a specific site or time.

Peptide Conjugates: The amino group provides a convenient handle for conjugation to peptides. Peptide-drug conjugates (PDCs) can improve targeting to specific cells or tissues nih.gov. The synthesis typically involves standard peptide coupling chemistries.

PEGylation: Conjugation to polyethylene glycol (PEG) can increase the hydrodynamic radius and solubility of the compound, potentially extending its half-life in biological systems. 4-Aminobenzoic acid esters of polyethylene glycol have been synthesized for this purpose rsc.org.

Prodrug Design: The amino and carboxyl groups can be modified to create prodrugs. For example, an ester prodrug can be designed to be cleaved by esterases to release the active carboxylic acid. Similarly, the amino group can be temporarily modified to improve membrane permeability .

Establishment of Structure-Reactivity Relationships in Derivatized Forms

A systematic evaluation of the synthesized analogs is necessary to establish clear structure-reactivity relationships (SRRs). This involves correlating the structural modifications with changes in chemical reactivity, such as hydrolysis rates, pKa values, and binding affinities to target molecules. For example, studies on 4-(thiazol-5-yl)benzoic acid derivatives have provided insights into the structural requirements for potent protein kinase CK2 inhibition nih.gov. These SRR studies are essential for the rational design of second-generation analogs with optimized properties.

Table 2: Structure-Reactivity Relationship (SRR) Analysis of Hypothetical Analogs

Analog Modification Observed Reactivity Change Inferred Relationship
1a Introduction of an electron-withdrawing group on the benzoate ring Increased rate of ester hydrolysis Electronic effects on the carbonyl carbon dominate reactivity
1b N-acetylation of the azaniumylethyl moiety Decreased basicity Acyl group reduces the electron-donating ability of the nitrogen

| 1c | Inversion of stereochemistry to (1R) | Significant loss of binding affinity | Stereospecific interactions are critical for target binding |

Synthesis of Isotopic and Fluorescently Labeled Analogs for Mechanistic Probing

To investigate the mechanism of action and track the molecule in biological systems, isotopically and fluorescently labeled analogs are synthesized.

Isotopic Labeling: Stable isotopes such as ²H, ¹³C, and ¹⁵N can be incorporated into the molecule. For instance, the synthesis of [¹³C₆]3,4-diaminobenzoic acid has been described as a precursor for stable isotope-labeled benzimidazoles researchgate.net. These labeled compounds are invaluable for metabolic studies and for use as internal standards in mass spectrometry-based assays. The synthesis of isotopically labeled epothilones has been used for NMR studies to determine internuclear distances in tubulin-bound ligands nih.gov.

Fluorescent Labeling: A fluorescent tag can be attached to the molecule to enable its visualization by fluorescence microscopy or other fluorescence-based techniques. The amino group is a common site for labeling with fluorescent dyes such as fluorescein or rhodamine derivatives. For example, ortho-aminobenzoic acid has been used as a fluorescent donor group in internally quenched fluorescent peptides nih.gov. The choice of fluorophore depends on the specific application and the desired photophysical properties.

Table 3: Labeled Analogs of this compound for Mechanistic Studies

Label Type Label Position of Label Application
Isotopic ¹³C Benzoate ring Metabolic fate studies, NMR
Isotopic ²H (Deuterium) Ethyl group Mechanistic studies of enzymatic reactions
Fluorescent Fluorescein Amino group Cellular uptake and localization studies

Applications in Chemical Biology and Advanced Materials Science Mechanistic Focus

Utilization as a Chemical Probe for Elucidating Biological Processes

Chemical probes are small molecules used to study and manipulate biological systems. The structure of 4-[(1S)-1-azaniumylethyl]benzoate, with its distinct charged groups and chiral center, makes it a hypothetical candidate for a chemical probe.

Dissection of Molecular Recognition Events in Biological Systems

Molecular recognition is fundamental to nearly all biological processes, governed by non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. While general studies on molecular recognition exist, for instance, in uradinyl-functionalized stable radicals, there is no specific research detailing how this compound is recognized by biological macromolecules. Theoretically, its zwitterionic nature could allow it to interact with both cationic and anionic binding sites in a protein.

Mechanistic Probing of Enzyme-Substrate and Protein-Ligand Interactions

The study of how ligands bind to proteins is crucial for drug discovery and understanding biological function. For example, research on methyl benzoate (B1203000) derivatives has explored their interaction with bovine serum albumin, revealing binding constants and thermodynamic parameters. However, no such mechanistic studies have been published for this compound. Such research would involve determining its binding affinity, kinetics, and the specific amino acid residues involved in the interaction.

Investigation of Receptor Binding Mechanisms and Allosteric Modulation (Focus on molecular interaction)

Receptors are key targets for therapeutic agents, and understanding their binding mechanisms is a major focus of pharmacological research. Allosteric modulators, which bind to a site distinct from the primary binding site, offer a sophisticated way to control receptor activity. While the allosteric modulation of receptors like muscarinic and cannabinoid receptors is an active area of research, there is no published evidence of this compound acting as a receptor ligand or allosteric modulator. Investigations in this area would seek to identify its potential receptor targets and characterize the molecular interactions driving its binding and modulatory effects.

Integration of the Chemical Compound into Advanced Functional Materials

The unique properties of specific chemical compounds can be harnessed to create advanced materials with novel functions. The zwitterionic and chiral nature of this compound suggests its potential utility as a building block in materials science.

Design and Characterization of Self-Assembled Systems and Nanostructures

Self-assembly is a process where molecules spontaneously organize into ordered structures. Zwitterionic molecules are known to participate in self-assembly, driven by electrostatic and other non-covalent interactions. While the field of zwitterionic polymers and their applications is well-established, there are no specific reports on the use of this compound in the design of self-assembled systems or nanostructures. Research in this area would explore its ability to form structures like micelles, vesicles, or ordered films.

Coordination Chemistry and Development of Metal Complexes Involving the Chemical Compound

The carboxylate group of this compound is a potential coordination site for metal ions. The development of metal complexes with organic ligands is a vast field with applications in catalysis, medicine, and materials. Studies on other aminobenzoic acid derivatives have shown their ability to form complexes with various metals. However, the coordination chemistry of this compound has not been explored. Future research could investigate its coordination behavior with different metal centers and characterize the properties of the resulting complexes.

Advanced Analytical and Characterization Methodologies

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic methods are fundamental for separating enantiomers and assessing the chemical and chiral purity of substances. hplc.eu High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques, each offering distinct advantages for the analysis of 4-[(1S)-1-azaniumylethyl]benzoate. heraldopenaccess.usnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is the predominant method for determining the enantiomeric excess (ee) of chiral compounds in the pharmaceutical industry. heraldopenaccess.usnih.gov The direct approach, utilizing a chiral stationary phase (CSP), is often preferred as it avoids the need for derivatization. chromatographyonline.com

The development of a robust HPLC method for this compound involves a systematic screening of columns and mobile phases. chromatographyonline.com Given the compound's aromatic ring and ionic nature, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points. nih.govsigmaaldrich.com Polysaccharide columns, such as those derived from cellulose (B213188) or amylose, can be used in normal-phase, reversed-phase, or polar organic modes, offering broad selectivity. bujnochem.comnih.gov Macrocyclic glycopeptide columns are particularly effective for polar and ionizable compounds in reversed-phase and polar organic modes. sigmaaldrich.com

Method development would involve screening various CSPs with different mobile phase compositions to optimize resolution. sigmaaldrich.com The zwitterionic nature of this compound makes polar organic or reversed-phase modes highly suitable. In reversed-phase mode, adjusting the pH and buffer concentration of the aqueous component of the mobile phase is crucial for controlling the retention and ionization state of the analyte. A typical screening process might evaluate several columns and mobile phase modifiers to achieve baseline separation of the (S)- and (R)-enantiomers.

Table 1: Illustrative Chiral HPLC Method Screening Parameters for this compound Enantiomers

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Vancomycin-based (Macrocyclic Glycopeptide)
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm150 x 4.6 mm, 5 µm
Mobile Phase Hexane/Ethanol/TFA (80:20:0.1)Acetonitrile/Methanol/TFA/TEA (98:2:0.05:0.025) nih.govMethanol/Water (100:15, v/v) researchgate.net
Flow Rate 1.0 mL/min0.5 mL/min nih.gov1.0 mL/min researchgate.net
Temperature 25 °C25 °C25 °C researchgate.net
Detection UV at 230 nmUV at 230 nmUV at 226 nm researchgate.net
Hypothetical tR (S-enantiomer) 10.2 min3.1 min8.5 min
Hypothetical tR (R-enantiomer) 12.5 min3.4 min10.1 min
Hypothetical Resolution (Rs) 2.11.82.5

This table presents hypothetical data to illustrate a typical method development workflow. Actual results would be determined experimentally.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is another valuable technique for chiral separations, known for its high efficiency. uni-muenchen.de However, due to the non-volatile and polar nature of this compound as a zwitterionic salt, direct analysis by GC is not feasible. The compound must first be converted into a volatile, thermally stable derivative. A two-step derivatization could be employed: esterification of the benzoate (B1203000) carboxylate group (e.g., to its methyl or ethyl ester) followed by acylation of the amine function (e.g., with trifluoroacetyl anhydride).

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. uni-muenchen.de Cyclodextrin-based CSPs, such as those containing substituted β- or γ-cyclodextrins, are widely used for this purpose. wisc.edu The separation mechanism relies on the differential inclusion of the enantiomeric derivatives into the chiral cyclodextrin (B1172386) cavity. wisc.edu Method development involves optimizing the temperature program and carrier gas flow rate to maximize separation. wisc.edu

Table 2: Hypothetical Chiral GC Method Parameters for Derivatized this compound

ParameterValue
Derivatization 1) Esterification with Methanol/HCl; 2) Acylation with Trifluoroacetic Anhydride
Chiral Stationary Phase Beta-Cyclodextrin derivative (e.g., Cyclodex-B) wisc.edu
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness wisc.edu
Carrier Gas Helium at 1 mL/min wisc.edu
Injector Temperature 250 °C wisc.edu
Oven Program 50 °C (2 min hold), ramp at 5 °C/min to 220 °C (5 min hold)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Hypothetical Retention Time (S-enantiomer derivative) 18.4 min
Hypothetical Retention Time (R-enantiomer derivative) 18.9 min

This table presents hypothetical data for illustrative purposes. Derivatization and GC conditions would require experimental optimization.

Electrophoretic Techniques for Separation and Characterization (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species, making it an excellent alternative to HPLC for this compound. nih.govlibretexts.org Its advantages include high separation efficiency, short analysis times, and minimal consumption of solvents and sample. nih.gov

For chiral separations, a chiral selector is added to the background electrolyte (BGE). libretexts.org This approach, often a form of micellar electrokinetic chromatography (MEKC) or capillary zone electrophoresis (CZE), relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. libretexts.orgnih.gov Highly sulfated cyclodextrins are common chiral selectors for resolving enantiomers of basic compounds. The inherent positive charge on the azaniumyl group of the analyte under typical acidic to neutral buffer conditions facilitates its migration and interaction within the electric field. libretexts.org

Optimization of a chiral CE method involves adjusting the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov

Table 3: Example Capillary Electrophoresis Parameters for Chiral Separation

ParameterValue
Instrument Capillary Electrophoresis System with UV or DAD detector
Capillary Fused-silica, 50 µm i.d., 50 cm total length libretexts.org
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 3.5 nih.gov
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin nih.gov
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s) libretexts.org
Detection UV at 230 nm
Hypothetical Migration Time (S-enantiomer) 6.8 min
Hypothetical Migration Time (R-enantiomer) 7.2 min

This table provides an illustrative example of CE conditions. The specific parameters would need to be optimized experimentally.

Thermal Analysis Techniques for Investigating Solid-State Transitions and Stability

Thermal analysis techniques are essential for characterizing the solid-state properties of a pharmaceutical compound, which can influence its stability, manufacturability, and bioavailability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For this compound, DSC can be used to determine its melting point, enthalpy of fusion, and to detect any polymorphic transitions, desolvation events, or glass transitions if the material is amorphous. nih.govnih.gov A sharp, single melting endotherm would suggest a pure, crystalline material, while the presence of multiple thermal events could indicate polymorphism or impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov TGA is used to assess the thermal stability of the compound and to quantify the presence of volatile components like water or residual solvents. For this compound, a TGA scan would reveal the temperature at which decomposition begins, characterized by a significant loss of mass. nih.gov

Table 4: Representative Thermal Analysis Data for this compound

TechniqueParameterIllustrative FindingInterpretation
DSC Heating Rate10 °C/min-
Melting Point (Tonset)215 °CSuggests a crystalline solid with a defined melting temperature.
Enthalpy of Fusion (ΔHfus)120 J/gProvides information on the degree of crystallinity.
TGA Heating Rate10 °C/min-
Initial Weight Loss~0.5% loss below 100 °CMay indicate the presence of adsorbed water.
Decomposition Onset (Td)240 °CIndicates the upper limit of thermal stability before significant degradation occurs.

This table contains representative data to illustrate the application of thermal analysis. Actual values are subject to experimental measurement.

Surface Science Techniques for Interfacial Studies

Surface properties can significantly impact the bulk behavior of a pharmaceutical powder, including its dissolution rate and processability. Surface-sensitive techniques provide information about the outermost layers of the material.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of a sample's surface. nih.gov AFM can be used to visualize the crystal morphology, surface defects, and roughness of this compound particles at the nanoscale. nih.gov This information is valuable for understanding crystallization processes and how surface features might affect powder flow and compaction.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. mdpi.com For a pharmaceutical salt like this compound, XPS can be particularly insightful. It can confirm the elemental composition (C, N, O) at the surface and, crucially, provide information on their chemical states. nih.gov For example, high-resolution scans of the N 1s region could differentiate between the protonated nitrogen of the azaniumyl group (~401-402 eV) and any potential free amine (~400 eV) present as an impurity or degradation product on the crystal surface. nih.gov Similarly, analysis of the O 1s peak could distinguish between carboxylate oxygens and other oxygen species.

Table 5: Expected Information from Surface Analysis Techniques

TechniqueInformation GainedRelevance to this compound
AFM Surface topography, crystal habit, roughness, presence of nanoscale domains. nih.govnih.govUnderstanding crystal growth, identifying different crystalline faces, assessing surface homogeneity.
XPS Elemental composition, chemical state of surface atoms. mdpi.comnih.govConfirming surface purity, detecting surface enrichment of impurities or degradation products, verifying the ionic state (e.g., HN+/N ratio). nih.gov

Table 6: Hypothetical XPS Binding Energy Data for this compound

Element (Core Level)Hypothetical Binding Energy (eV)Inferred Chemical State
C 1s~285.0C-C, C-H (aliphatic/aromatic)
~286.5C-N
~288.5O-C=O (Carboxylate)
O 1s~532.0O=C-O (Carboxylate)
N 1s~401.5R-NH3+ (Azaniumyl) nih.gov

This table presents expected binding energy ranges based on known functional groups. Precise values would be determined experimentally.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Their Potential for the Chemical Compound and its Analogs

The synthesis of chiral amines and the functionalization of benzoate (B1203000) structures are mature fields, yet new methodologies offer pathways to create 4-[(1S)-1-azaniumylethyl]benzoate and its analogs with greater efficiency, selectivity, and diversity. consensus.app Future research should focus on adopting cutting-edge synthetic strategies.

Modern organocatalysis presents a powerful tool. For instance, the enantioselective reduction of corresponding β-substituted nitroalkenes using chiral primary amines or thiourea-based catalysts could provide a metal-free route to the chiral amine precursor. unimi.it Additionally, established methods like the catalytic, enantioselective vinylogous Mannich reaction or the hydrosilylation of imines with trichlorosilane, catalyzed by chiral Lewis bases, offer robust alternatives for establishing the key stereocenter. consensus.app

For the aromatic portion, recent advances in C-H functionalization are particularly promising. diva-portal.org Iridium-catalyzed C-H borylation, for example, allows for the regioselective introduction of a boryl group onto the benzoate ring, which can then serve as a versatile handle for a wide array of subsequent cross-coupling reactions. diva-portal.org This would allow for the synthesis of analogs with diverse substitution patterns on the aromatic core, which is difficult to achieve through traditional methods that often require harsh conditions. diva-portal.org Emerging technologies such as photocatalysis, biocatalysis, and electro-organic chemistry could also be harnessed to develop more sustainable and efficient synthetic routes. unisi.it

Development of Advanced Computational Models for Enhanced Predictive Understanding

Computational chemistry is an indispensable tool for accelerating molecular design and understanding. For a molecule like this compound, advanced computational models can provide deep insights into its properties and interactions, guiding experimental work.

The application of machine learning (ML) and deep learning (DL) is revolutionizing molecular property prediction. mit.eduresearchgate.net Generative DL models can explore vast chemical spaces to design novel analogs with tailored properties, moving beyond reliance on human-selected scaffolds. acs.org Specifically, graph neural networks (GNNs) and Transformer-based models can learn directly from molecular structures to predict properties like bioactivity, toxicity, and solubility with increasing accuracy. researchgate.netacs.org A significant challenge in this area is translating molecular structures into a numerical language computers can process; tools like ChemXploreML are emerging to automate this process, making advanced ML accessible to more chemists without requiring extensive programming expertise. mit.edu

Future computational work should focus on developing and applying these models to predict how structural modifications to this compound would affect its biological targets and physicochemical characteristics. For example, deep learning models trained on large datasets can predict aqueous solubility or key properties like melting point and boiling point with high accuracy. rsc.org

Table 1: Comparison of Advanced Computational Methods for Molecular Property Prediction

Method Description Potential Application for this compound
Graph Neural Networks (GNNs) Treats molecules as graphs, where atoms are nodes and bonds are edges, to learn structure-property relationships. researchgate.net Predicting bioactivity, toxicity, and quantum mechanical properties based on its specific topology.
Transformer Models Originally from natural language processing, these models can capture complex relationships within molecular representations like SMILES strings. researchgate.netrsc.org Predicting solubility and other physicochemical properties from its linear chemical notation.
Generative Deep Learning (Gen-DL) Models (e.g., VAEs, GANs) that can generate new molecular structures with desired properties. acs.org Designing novel analogs with optimized drug-likeness, solubility, or synthetic accessibility.

| Multi-task Learning | A model trained to predict multiple properties simultaneously, leveraging shared information between tasks. researchgate.net | Concurrently optimizing for high bioactivity and low toxicity in new derivatives. |

Discovery of Novel Mechanistic Insights into Biological Interactions

While the specific biological targets of this compound are not yet fully elucidated, research on related aminobenzoic acid derivatives provides a strong foundation for future mechanistic studies. These compounds are known to interact with critical biological machinery, such as the ribosome. nih.govacs.org

High-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), could be employed to visualize the binding of this compound to its putative protein targets. Studies on similar molecules have revealed that their rigid aromatic backbones can sterically hinder the conformational changes required for efficient biological processes, such as induced fit in the ribosome's peptidyl transferase center. nih.govacs.org Understanding these atomic-level interactions would explain the compound's mode of action and provide a rationale for designing more potent or selective analogs.

Furthermore, the protonation state of the molecule is critical for its interactions. The charge distribution, which determines whether protonation occurs at the amine (N-protonation) or the carbonyl oxygen (O-protonation), is highly dependent on the molecular environment. rsc.org Future research using techniques like gas-phase infrared spectroscopy combined with ion mobility-mass spectrometry could unravel how the local environment of a binding pocket influences the compound's protonation state and, consequently, its binding affinity and activity. rsc.org

Potential for Further Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for chemical modification to tune its properties. Derivatization can be used to enhance volatility for analytical purposes, such as in gas chromatography, or to create new molecules with distinct biological activities. youtube.com

One proven strategy for related molecules is the creation of Schiff bases by reacting the primary amine with various aldehydes. mdpi.com This molecular hybridization approach has successfully converted 4-aminobenzoic acid (PABA) into derivatives with potent antimicrobial and antifungal properties. mdpi.com Applying this strategy to the chiral amine of this compound could yield novel bioactive compounds.

Functionalization of the benzoate ring is another key avenue. As mentioned, modern borylation and cross-coupling reactions can introduce a wide range of substituents at specific positions. diva-portal.org Esterification of the carboxylate group is also a viable strategy. Converting free fatty acids to their methyl esters, for example, reduces intermolecular interactions and increases volatility. youtube.com Similar modifications could be explored for this compound to alter its physical properties.

Table 2: Potential Derivatization Strategies

Modification Site Strategy Reagents/Methods Potential Outcome
Amine Group Schiff Base Formation Aromatic aldehydes (e.g., salicylaldehydes, 5-nitrofurfural) Creation of new antimicrobial/cytotoxic agents. mdpi.com
Amine Group Acylation Acid chlorides, anhydrides Altered polarity and biological activity.
Benzoate Ring C-H Borylation/Cross-Coupling Iridium catalysts, Suzuki/Buchwald-Hartwig coupling Introduction of diverse functional groups (aryl, alkyl, etc.) for structure-activity relationship studies. diva-portal.org

| Carboxylate Group | Esterification | Alcohols with acid catalysis (e.g., BF3) | Modified solubility, volatility, and cell permeability. youtube.com |

Interdisciplinary Approaches Integrating the Chemical Compound with Other Scientific Disciplines

The full potential of this compound can be unlocked through interdisciplinary collaboration, bridging chemistry with materials science, neurobiology, and pharmacology.

In materials science , the self-assembly properties of chiral benzoates are of great interest. A recent study showed that a benzoate ester could self-assemble into chiral nanowires and form chiral gels, demonstrating potential applications in enantioselective separation and recyclable nanomaterials. nih.gov Investigating the supramolecular chemistry of this compound could lead to the development of novel chiral materials.

In neurobiology and pharmacology , related benzoate compounds have shown promise. Sodium benzoate is an inhibitor of the D-amino acid oxidase (DAAO) enzyme and has been studied for its potential to improve cognitive function in patients with mild cognitive impairment. nih.govnih.gov Investigating whether this compound or its derivatives exhibit similar inhibitory activity could open new avenues for therapeutic development.

Furthermore, the design and synthesis of derivatives can be a subject of study in medicinal chemistry . For example, research into 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has identified potent dual inhibitors of enzymes in M. tuberculosis, highlighting the potential for benzoate structures in developing new antitubercular agents. nih.gov An integrated approach, combining synthesis, computational modeling, and biological testing, will be crucial for exploring these diverse applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(1S)-1-azaniumylethyl]benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a benzoic acid derivative (e.g., methyl 4-(bromomethyl)benzoate) as the core structure. Introduce the chiral amine group via nucleophilic substitution or reductive amination. Use chiral catalysts (e.g., L-proline) to ensure enantiomeric purity of the (1S)-azaniumyl group .

  • Step 2 : Optimize reaction conditions (temperature, solvent polarity, pH) using Design of Experiments (DoE) to maximize yield. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency .

  • Step 3 : Validate enantiomeric excess (ee) using chiral HPLC or circular dichroism spectroscopy .

    • Data Consideration :
ParameterOptimal Range
Temperature60–80°C
Reaction Time12–24 hours
Catalyst Loading5–10 mol%

Q. How can the physical and chemical stability of this compound be assessed under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylation or amine oxidation) .
  • Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to study phase transitions .
    • Key Metrics :
  • Hygroscopicity : Measure mass change under 75% relative humidity.
  • Photostability : Expose to UV light (254 nm) and track absorbance changes .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Perform systematic solubility tests using the shake-flask method across solvents (water, ethanol, DMSO, hexane). Measure solubility via UV-Vis spectroscopy at λmax of the benzoate moiety (~270 nm) .
  • Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. For example, high solubility in DMSO (δD = 18.4 MPa<sup>1/2</sup>) suggests strong polar interactions .
    • Contradiction Analysis :
  • Discrepancies may arise from impurities or crystallinity. Use X-ray diffraction (XRD) to compare crystalline vs. amorphous forms .

Q. What advanced techniques are suitable for probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (kon/koff) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics (MD) Simulations : Model docking poses using software like AutoDock Vina to predict binding affinity and key residues involved .

Q. How can chiral inversion of the (1S)-azaniumyl group during reactions be minimized?

  • Methodology :

  • Steric Shielding : Introduce bulky protecting groups (e.g., trityl) on the amine to hinder racemization .
  • Low-Temperature Synthesis : Conduct reactions at ≤0°C to reduce kinetic energy and chiral scrambling .
  • In Situ Monitoring : Use real-time <sup>1</sup>H NMR to detect chiral inversion intermediates .

Experimental Design & Data Analysis

Q. What strategies are effective for designing experiments to study the compound’s reactivity in multicomponent reactions?

  • Methodology :

  • High-Throughput Screening (HTS) : Test combinatorial libraries of reactants (e.g., aldehydes, amines) in 96-well plates. Analyze yields via LC-MS .
  • Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify dominant variables (e.g., solvent polarity, catalyst type) influencing reaction outcomes .

Q. How should researchers address discrepancies between computational predictions and experimental results for the compound’s spectroscopic properties?

  • Methodology :

  • Benchmark Calculations : Compare DFT-predicted IR/NMR spectra with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS to account for shifts in peak positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.